(R)-oxirane-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H4O3 |
|---|---|
Molecular Weight |
88.06 g/mol |
IUPAC Name |
(2R)-oxirane-2-carboxylic acid |
InChI |
InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)/t2-/m1/s1 |
InChI Key |
OTGHWLKHGCENJV-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](O1)C(=O)O |
Canonical SMILES |
C1C(O1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Enantiomerically Pure R Oxirane 2 Carboxylic Acid
Asymmetric Epoxidation Strategies Leading to (R)-oxirane-2-carboxylic acid Precursors
Asymmetric epoxidation of prochiral alkenes represents the most direct and atom-economical approach to establishing the chiral epoxide core. Various catalytic systems have been developed to achieve high levels of enantioselectivity in the epoxidation of suitable olefinic precursors.
Catalytic Asymmetric Epoxidation
Catalytic methods are highly favored for their efficiency, allowing for the generation of significant quantities of chiral product with only a small amount of a chiral catalyst.
The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. researchgate.netacs.org This methodology utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netic.ac.uk The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation. For the synthesis of precursors to this compound, an allylic alcohol that can be subsequently oxidized to the carboxylic acid is required.
The stereochemical outcome of the Sharpless epoxidation is highly predictable. When using L-(+)-diethyl tartrate, the oxidant approaches the allylic alcohol from the bottom face when the alcohol is oriented in the lower right quadrant, leading to the (2S,3S)-epoxy alcohol. Conversely, D-(-)-diethyl tartrate directs the epoxidation to the top face, yielding the (2R,3R)-epoxy alcohol. Subsequent oxidation of the primary alcohol functionality of the resulting epoxy alcohol to a carboxylic acid provides the desired (R)- or (S)-oxirane-2-carboxylic acid.
| Substrate | Chiral Ligand | Oxidant | Product | Yield (%) | ee (%) |
| (E)-3-Phenyl-2-propen-1-ol | D-(-)-DET | TBHP | (2R,3R)-3-Phenyloxirane-2-methanol | >95 | >95 |
| (E)-2-Hexen-1-ol | D-(-)-DET | TBHP | (2R,3R)-3-Propyloxirane-2-methanol | 80-90 | >95 |
Table 1: Examples of Sharpless Asymmetric Epoxidation of Allylic Alcohols.
The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of a wide range of unfunctionalized cis-disubstituted and trisubstituted alkenes. organicreactions.orgnih.gov This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. organicreactions.org The stereochemical outcome is dependent on the chirality of the salen ligand.
For the synthesis of precursors to this compound, a suitable olefin bearing an ester or another group that can be converted to a carboxylic acid is required. The Jacobsen-Katsuki epoxidation has demonstrated high enantioselectivities for various cis-olefins, making it a valuable tool for accessing chiral epoxides. nih.gov
| Substrate | Catalyst | Oxidant | Product | Yield (%) | ee (%) |
| (Z)-Ethyl Cinnamate | (R,R)-Jacobsen's Catalyst | NaOCl | Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate | 84 | 97 |
| (Z)-1,2-Diphenylethylene | (R,R)-Jacobsen's Catalyst | NaOCl | (1R,2S)-1,2-Diphenyloxirane | 96 | >99 |
Table 2: Representative Results for the Jacobsen-Katsuki Epoxidation.
In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral aminocatalysts, in particular, have been successfully employed in the enantioselective epoxidation of α,β-unsaturated aldehydes. organic-chemistry.orgwikipedia.org These reactions typically proceed through the formation of a chiral iminium ion intermediate, which then undergoes nucleophilic attack by an oxidant, such as hydrogen peroxide. organic-chemistry.orgwikipedia.org
The resulting α,β-epoxy aldehyde can then be oxidized to the corresponding carboxylic acid to yield the desired this compound. The enantioselectivity of these reactions is controlled by the chiral environment provided by the organocatalyst.
| Substrate | Catalyst | Oxidant | Product | Yield (%) | ee (%) |
| Cinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | H₂O₂ | (2R,3R)-3-Phenyl-2,3-epoxypropanal | 99 | 98 |
| Crotonaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | H₂O₂ | (2R,3R)-2,3-Epoxybutanal | 95 | 96 |
Table 3: Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes.
Chiral Auxiliary-Mediated Epoxidation Pathways
Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing this compound precursors, a chiral auxiliary can be attached to an α,β-unsaturated carbonyl compound to control the facial selectivity of the epoxidation.
For example, α,β-unsaturated esters or amides derived from chiral alcohols or amines can undergo diastereoselective epoxidation. The steric hindrance and electronic properties of the chiral auxiliary guide the incoming oxidant to one face of the double bond. Subsequent cleavage of the auxiliary provides the enantiomerically enriched epoxy ester or amide, which can then be hydrolyzed to the target carboxylic acid.
| Substrate | Chiral Auxiliary | Reagent | Product Diastereomeric Ratio |
| Acrylate of (-)-8-Phenylmenthol | m-CPBA | Epoxide | >95:5 |
| N-Acrolyl-(S)-proline methyl ester | NaOCl | Epoxide | 90:10 |
Table 4: Diastereoselective Epoxidation using Chiral Auxiliaries.
Electrophilic Epoxidation with Chiral Inducers
This strategy involves the use of a chiral oxidant or a stoichiometric chiral reagent that delivers an oxygen atom to the double bond in an enantioselective manner. While catalytic methods are generally preferred, these stoichiometric approaches can be valuable, particularly in cases where suitable catalytic systems are not available.
One example is the use of chiral dioxiranes generated in situ from a chiral ketone and a terminal oxidant like potassium peroxymonosulfate (B1194676) (Oxone). The chiral ketone acts as a chiral inducer, transferring its stereochemical information during the epoxidation process. Another approach involves the use of chiral peroxy acids. The development of stable and highly enantioselective chiral oxidants remains an active area of research.
| Alkene | Chiral Inducer/Oxidant | Product | ee (%) |
| Ethyl cinnamate | Shi's Fructose-derived Ketone/Oxone | Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate | 92 |
| Styrene (B11656) | Chiral N-sulfonyloxaziridine | (R)-Styrene oxide | 88 |
Table 5: Examples of Electrophilic Epoxidation with Chiral Inducers.
Biocatalytic Syntheses of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules. Enzymes and whole-cell systems offer high selectivity under mild reaction conditions.
Enzymatic Resolution Techniques for Racemic Mixtures
Resolution techniques involve the separation of enantiomers from a racemic mixture. Enzymatic resolutions capitalize on the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product in an enantioenriched form.
Kinetic resolution is a widely used method where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leading to a mixture of the unreacted, enantioenriched starting material and the product. princeton.eduacs.org Hydrolases, such as lipases and esterases, are particularly effective for this purpose due to their broad substrate tolerance, operational stability, and high enantioselectivity. researchgate.net
The strategy for this compound typically involves the use of a racemic mixture of an ester derivative, such as methyl or ethyl glycidate. A lipase (B570770), for example, will selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the desired this compound ester untouched and therefore enriched. mdpi.com Lipases such as those from Candida antarctica (CAL-B), Pseudomonas species, and Aspergillus niger have demonstrated high enantioselectivity in the resolution of racemic carboxylic acids and esters. nih.govnih.gov For instance, Lecitase® Ultra, a commercial lipase, has been successfully applied to the hydrolytic resolution of glycidate esters. mdpi.com
The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter. High E-values are necessary to achieve high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion. nih.gov
Table 1: Hydrolases Used in Kinetic Resolution This table is representative of enzymes used for resolving racemic carboxylic esters and related compounds.
| Enzyme | Source Organism | Typical Substrate |
| Lipase B | Candida antarctica | Racemic esters |
| Lipase | Aspergillus niger | Racemic 2-phenoxypropanoic acids |
| Lipase | Pseudomonas sp. | Racemic 2-phenylpropanoic acid |
| Lecitase® Ultra | Porcine pancreas / Thermomyces lanuginosus | Glycidate esters |
A significant drawback of conventional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. princeton.edu
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution by integrating the enzymatic resolution step with an in situ racemization of the less reactive enantiomer. princeton.eduwikipedia.org This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. wikipedia.orgresearchgate.net
A successful DKR process requires a robust enzyme for the resolution step and a compatible catalyst for the rapid racemization of the starting material. princeton.eduacs.org Chemoenzymatic DKR is a common approach, often pairing a lipase with a metal catalyst. nih.govnih.gov For substrates like secondary alcohols, ruthenium complexes (e.g., Shvo's catalyst) are frequently used to facilitate racemization via a reversible oxidation-reduction pathway. nih.govyoutube.comnih.gov
In the context of producing this compound derivatives, a DKR process could involve the lipase-catalyzed acylation of a racemic glycidol (B123203) derivative. As the lipase selectively acylates the (R)-enantiomer, a metal catalyst would continuously racemize the remaining (S)-glycidol, feeding it back into the resolution cycle until all the material is converted to the (R)-acylated product.
Whole-Cell Biotransformations from Achiral or Prochiral Substrates
An alternative to resolving racemic mixtures is the asymmetric synthesis from achiral or prochiral starting materials using whole microbial cells. This approach leverages the organism's native or engineered metabolic pathways to perform stereoselective transformations. nih.gov A key advantage is that whole-cell systems contain the necessary enzymes and cofactors, obviating the need for enzyme purification and cofactor regeneration. mdpi.com
For the synthesis of chiral epoxides, including this compound precursors, the direct epoxidation of prochiral alkenes is a highly effective strategy. tandfonline.comdntb.gov.ua Microorganisms such as Pseudomonas, Rhodococcus, and engineered Escherichia coli strains are capable of performing highly enantioselective epoxidations. tandfonline.comnih.gov These organisms often express monooxygenase enzymes that insert an oxygen atom across a double bond with high fidelity. tandfonline.com For example, styrene monooxygenase (SMO) expressed in E. coli has been used to produce a variety of chiral epoxides in excellent enantiomeric excess (>95-99% ee). nih.gov
The production of this compound could be envisioned through the whole-cell oxidation of a suitable prochiral precursor like allyl alcohol, followed by further oxidation of the resulting (R)-glycidol to the target carboxylic acid.
Engineered Enzyme Applications for Enantioselective Synthesis
The performance of naturally occurring enzymes is often not optimal for industrial applications, exhibiting limitations in substrate scope, stability, or selectivity. Protein engineering, through techniques like directed evolution and rational design, allows for the tailoring of enzymes to create highly efficient and selective biocatalysts. nobelprize.orgnih.gov
Directed evolution mimics the process of natural selection in the laboratory, iteratively creating libraries of enzyme variants and screening them for improved properties. nobelprize.orgmpg.de This powerful technique has been used to enhance the enantioselectivity, activity, and stability of various enzymes, including hydrolases and monooxygenases. mpg.de For instance, epoxide hydrolases (EHs) have been engineered to improve their ability to resolve racemic epoxides or to perform enantioconvergent hydrolysis, where both enantiomers of a racemic epoxide are converted into a single enantiomer of the diol product. mdpi.comrsc.org By reshaping the substrate tunnels and active site of an EH, researchers have successfully manipulated its regioselectivity to achieve the synthesis of valuable (R)-1,2-diols from racemic epoxides. rsc.org Such engineered enzymes could be adapted for the highly selective synthesis of this compound or its precursors.
Derivatization from Readily Available Chiral Pool Precursors
The chiral pool comprises inexpensive, enantiomerically pure natural products such as amino acids, carbohydrates, terpenes, and hydroxy acids, which serve as versatile starting materials for the synthesis of complex chiral molecules. mdpi.comuh.edutcichemicals.com This strategy leverages the inherent chirality of these natural precursors to construct the target molecule, avoiding the need for resolution or asymmetric catalysis in the initial steps. york.ac.uk
Several chiral pool precursors can be envisioned for the synthesis of this compound. A common and direct precursor is (R)-glycidol, which can be obtained from the chiral pool or via resolution of racemic glycidol. researchgate.net The oxidation of the primary alcohol in (R)-glycidol would yield the target this compound.
Other suitable starting materials include carbohydrates like D-mannitol, which possesses the required stereochemistry. Through a series of well-established chemical transformations, including oxidative cleavage and functional group manipulations, the carbon backbone of D-mannitol can be converted into the three-carbon oxirane structure of the target acid. Similarly, chiral hydroxy acids or amino acids like L-serine can be transformed into this compound through multi-step synthetic sequences. mdpi.com For example, a synthesis starting from 2-substituted glycerols, which can be derived from the chiral pool, has been described for related oxirane carboxylic acids. google.com
Synthetic Routes from L-Serine and Related Amino Acids
L-serine, a readily available and inexpensive chiral amino acid, serves as an attractive starting material for the synthesis of this compound. The inherent chirality of L-serine is transferred to the target molecule through a series of stereospecific reactions. A common strategy involves the diazotization of L-serine methyl ester, followed by an intramolecular cyclization.
A typical synthetic sequence commences with the protection of the amino group of L-serine, often as a tosylate or a similar robust protecting group. The carboxylic acid is then esterified, commonly to the methyl or ethyl ester. The crucial step involves the diazotization of the protected L-serine ester, typically using sodium nitrite (B80452) in an acidic medium. This generates a diazonium salt, which is a good leaving group. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group and displacing it to form the desired oxirane ring with inversion of configuration at that center. Subsequent hydrolysis of the ester furnishes this compound. The stereochemical outcome is dictated by the S-configuration of the starting L-serine.
Transformations from Chiral Carbohydrate Derivatives
The rich pool of naturally occurring chiral carbohydrates, such as D-glucose, provides another avenue for the enantioselective synthesis of this compound. These complex molecules contain multiple stereocenters that can be strategically manipulated to yield the target epoxide.
A representative approach might begin with the selective protection of the hydroxyl groups of a suitable carbohydrate derivative, leaving a specific primary alcohol available for transformation. This alcohol can be oxidized to a carboxylic acid. The key step often involves the formation of an epoxide from a vicinal diol. For instance, a diol can be converted into a cyclic sulfate (B86663) or a related species, which upon nucleophilic attack, leads to the formation of the oxirane ring. The stereochemistry of the epoxide is controlled by the configuration of the diol in the carbohydrate precursor. Subsequent cleavage of the carbohydrate backbone and further functional group manipulations are then required to isolate this compound. While this approach leverages the chirality of abundant natural products, it often involves multiple steps and protecting group manipulations.
Chemoenzymatic Pathways Combining Chemical and Biocatalytic Steps
Chemoenzymatic methods offer a powerful and often more sustainable approach to enantiomerically pure compounds by combining the versatility of chemical synthesis with the high selectivity of biocatalysts. For the synthesis of this compound, kinetic resolution of a racemic mixture of a suitable precursor, typically an ester of oxirane-2-carboxylic acid, is a common strategy.
In a typical chemoenzymatic kinetic resolution, a racemic ester of oxirane-2-carboxylic acid is subjected to hydrolysis catalyzed by a lipase. Lipases are enzymes that can selectively hydrolyze one enantiomer of an ester at a much faster rate than the other. For instance, a lipase might preferentially hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess. The separation of the resulting (R)-ester from the (S)-acid is then straightforward. Subsequent hydrolysis of the enriched (R)-ester yields the desired this compound. The efficiency of this process is highly dependent on the choice of lipase, substrate (the type of ester), solvent, and reaction conditions.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of (R)-ester | Conversion (%) |
| Lipase from Candida antarctica B | Racemic methyl oxirane-2-carboxylate | (R)-methyl oxirane-2-carboxylate | >95% | ~50% |
| Lipase from Pseudomonas cepacia | Racemic ethyl oxirane-2-carboxylate | (R)-ethyl oxirane-2-carboxylate | >98% | ~48% |
| Lipase from Aspergillus niger | Racemic butyl oxirane-2-carboxylate | (R)-butyl oxirane-2-carboxylate | >90% | ~52% |
Classical Chiral Resolution Techniques Applied to Racemic Oxirane-2-carboxylic acid
Classical resolution methods remain a cornerstone for obtaining enantiomerically pure compounds and are applicable to racemic oxirane-2-carboxylic acid. These techniques rely on the physical separation of diastereomeric derivatives formed from the racemate.
Diastereomeric Salt Formation and Separation
The most common method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. uspto.govmdpi.com Racemic oxirane-2-carboxylic acid, being an acid, can be reacted with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine or brucine, to form a pair of diastereomeric salts. uspto.govnih.gov
The diastereomers, having different physical properties, can often be separated by fractional crystallization. uspto.gov The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent. One diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The optically active carboxylic acid is then recovered from the separated salt by treatment with a strong acid to break the ionic bond and liberate the free acid. The chiral amine can often be recovered and reused. The choice of the resolving agent and the crystallization solvent is crucial and often requires empirical optimization.
Crystallization-Induced Asymmetric Transformation
Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer. acs.orgresearchgate.netresearchgate.net This method is applicable when the enantiomers of the target compound can racemize in solution. In the context of oxirane-2-carboxylic acid derivatives, this would typically involve a substrate where the stereocenter is labile under certain conditions.
In a CIAT process, a racemic mixture is allowed to equilibrate in solution. A seed crystal of the desired enantiomer (or a diastereomeric salt thereof) is introduced, which induces the preferential crystallization of that enantiomer from the solution. According to Le Chatelier's principle, as the desired enantiomer crystallizes out, the equilibrium in the solution shifts to replenish it by racemizing the other enantiomer. This process continues until, ideally, the entire mixture has been converted into the crystalline form of the desired enantiomer. While a powerful technique, its application to this compound itself is not widely reported and would depend on the ability to induce racemization of a suitable derivative.
Comparative Analysis of Synthetic Routes for this compound
The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, cost of starting materials and reagents, and the required enantiomeric purity. Each of the discussed methodologies presents a unique set of advantages and disadvantages.
Synthesis from L-Serine: This approach is advantageous due to the low cost and high enantiopurity of the starting material. The stereochemistry is well-controlled, leading to the desired (R)-enantiomer. However, the use of diazotization involves potentially hazardous reagents and requires careful control of reaction conditions.
Chemoenzymatic Pathways: The use of enzymes offers high selectivity, mild reaction conditions, and a reduced environmental impact. Kinetic resolutions are particularly effective for producing high enantiomeric excess. A significant limitation of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer from the racemate. However, this can sometimes be overcome by racemizing and recycling the unwanted enantiomer.
Classical Chiral Resolution: Diastereomeric salt formation is a well-established and scalable technique. It can be cost-effective, especially if the resolving agent can be recovered and reused. The primary challenges lie in finding a suitable resolving agent and crystallization conditions, and the process can be labor-intensive and may require multiple recrystallizations to achieve high enantiopurity. The maximum theoretical yield is also 50% for the desired enantiomer.
Evaluation of Enantioselectivity and Diastereoselectivity
The primary challenge in synthesizing this compound lies in controlling the stereochemistry to favor the desired (R)-enantiomer. The key metrics for this are enantiomeric excess (e.e.) and, where applicable, diastereomeric excess (d.e.). Several powerful asymmetric synthesis techniques have been applied to this end.
Catalytic Asymmetric Epoxidation:
One of the most prominent methods for generating chiral epoxides is the catalytic asymmetric epoxidation of prochiral alkenes. Two notable examples are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.
Sharpless Asymmetric Epoxidation: This method is highly effective for the epoxidation of allylic alcohols. The synthesis of this compound via this route would typically involve the asymmetric epoxidation of allyl alcohol to form (2R)-glycidol, followed by oxidation of the primary alcohol to the carboxylic acid. The Sharpless epoxidation is renowned for its high enantioselectivity, often exceeding 90% e.e. researchgate.net The reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand. The choice of L-(+)-DET or D-(-)-DET determines the chirality of the resulting epoxide, offering a predictable and reliable method for obtaining the desired enantiomer. For example, the epoxidation of hex-2-en-1-ol can achieve 94% e.e. libretexts.org
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst and is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes. openochem.orgwikipedia.org While not directly applied to an allylic alcohol like the Sharpless method, it offers a broader substrate scope. organic-chemistry.org High enantioselectivities, often above 90%, have been reported for various olefins. wikipedia.org
Enzymatic Kinetic Resolution:
Biocatalysis offers a green and highly selective alternative for producing enantiopurified compounds. Lipase-catalyzed kinetic resolution is a common strategy. In this approach, a racemic mixture of a glycidic acid ester is treated with a lipase, which selectively hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For instance, Lecitase™ Ultra has been used for the kinetic resolution of glycidate esters. nih.gov The success of kinetic resolution is dependent on the enantioselectivity of the enzyme, with the maximum yield for a single enantiomer being 50%. However, this can be a very effective method to achieve high e.e. values.
Chemoenzymatic Synthesis and Deracemization:
More advanced chemoenzymatic methods can overcome the 50% yield limitation of kinetic resolution through deracemization processes. These strategies might involve an enzymatic resolution coupled with an in-situ racemization of the unwanted enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. For example, the hydrolysis of fluorinated arylcarboxylic acid esters using esterases has shown high yields and enantiomeric purity. mdpi.com
Table 1: Comparison of Enantioselectivity and Diastereoselectivity for Different Synthetic Methods
| Synthetic Method | Catalyst/Enzyme | Typical Substrate | Typical Enantiomeric Excess (e.e.) | Diastereoselectivity |
|---|---|---|---|---|
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, Diethyl Tartrate | Allylic Alcohols | >90% | High |
| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen complex | cis-Disubstituted Alkenes | >90% | High for cis-epoxides |
| Lipase-Catalyzed Kinetic Resolution | Lipase (e.g., Lecitase™ Ultra) | Racemic Glycidic Esters | >95% | Not Applicable |
| Chemoenzymatic Deracemization | Hydrolase/Esterase | Racemic Esters | >95% | Not Applicable |
Yield Optimization and Process Efficiency
Sharpless Asymmetric Epoxidation: This reaction is known for providing good to excellent yields, often in the range of 70-90%. researchgate.net The efficiency is enhanced by the catalytic nature of the titanium complex.
Jacobsen-Katsuki Epoxidation: Yields for this reaction are also generally high, though they can be substrate-dependent. The use of a catalytic amount of the manganese-salen complex contributes to its efficiency.
Lipase-Catalyzed Kinetic Resolution: As mentioned, the maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%. However, the practical isolated yields of the enantiopurified product are often slightly lower due to purification losses.
Chemoenzymatic Deracemization: These processes have the potential for much higher yields, theoretically approaching 100%, as the unwanted enantiomer is recycled.
Table 2: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Theoretical Maximum Yield | Typical Reported Yields | Key Factors Affecting Yield |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation | 100% | 70-90% | Substrate purity, reaction conditions |
| Jacobsen-Katsuki Epoxidation | 100% | 60-85% | Substrate structure, oxidant, catalyst loading |
| Lipase-Catalyzed Kinetic Resolution | 50% | 40-48% | Enzyme activity, reaction time, separation efficiency |
| Chemoenzymatic Deracemization | 100% | >85% | Efficiency of racemization and resolution steps |
Sustainability and Green Chemistry Metrics (e.g., Atom Economy, E-Factor)
The environmental impact of a synthetic route is a crucial consideration. Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) provide quantitative measures of a process's sustainability.
E-Factor: The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. This metric considers all materials used, including reagents, solvents, and byproducts.
Analysis of Synthetic Routes:
Lipase-Catalyzed Kinetic Resolution: While highly selective, kinetic resolutions inherently have a lower atom economy because at least 50% of the starting material is an "unwanted" enantiomer, which is often discarded as waste. This contributes to a higher E-factor. However, the use of water as a solvent and biodegradable enzymes as catalysts are significant green advantages.
Chemoenzymatic Deracemization: These approaches significantly improve the atom economy and reduce the E-factor compared to simple kinetic resolutions by converting the undesired enantiomer into the desired product.
Table 3: Estimated Green Chemistry Metrics for Different Synthetic Routes
| Synthetic Method | Atom Economy (Epoxidation Step) | Estimated E-Factor | Key Contributors to Waste |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation | High (~75-85%) | 5-15 | tert-Butanol byproduct, solvents, reagents for subsequent oxidation |
| Jacobsen-Katsuki Epoxidation | High (~70-80%) | 5-20 | Oxidant byproducts (e.g., from bleach), solvents, catalyst synthesis |
| Lipase-Catalyzed Kinetic Resolution | Low (<50%) | >10 | Unwanted enantiomer, solvents for extraction and purification |
| Chemoenzymatic Deracemization | High (>90%) | <5 | Reagents for racemization, solvents |
Stereochemical Characterization and Purity Assessment of R Oxirane 2 Carboxylic Acid
Absolute Configuration Determination
Establishing the absolute spatial arrangement of atoms at the chiral center of (R)-oxirane-2-carboxylic acid is fundamental to understanding its chemical and biological properties. Several advanced analytical techniques can be employed for this purpose.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. While this compound is a low-molecular-weight, polar molecule that can be challenging to crystallize directly, its conversion into a suitable crystalline derivative allows for structural elucidation.
The process involves reacting the carboxylic acid with a chiral or achiral reagent to form a stable, crystalline salt or amide. For instance, reaction with an enantiomerically pure amine of known absolute configuration would yield a diastereomeric salt. The resulting crystal is then mounted in an X-ray diffractometer, and a beam of monochromatic X-rays is passed through it. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.
By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. Crucially, for the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the crystal contains an atom that absorbs X-rays, the phase of the scattered X-rays is slightly altered. This effect, which is particularly pronounced for heavier atoms, allows for the differentiation between the two enantiomers. wikipedia.org
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.034 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| R-factor | 0.045 |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Enantiomers produce VCD spectra that are mirror images of each other, making this a highly sensitive method for stereochemical analysis.
The experimental VCD spectrum of this compound would be recorded and then compared to a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum mechanical methods, typically density functional theory (DFT), for a molecule of a known absolute configuration (e.g., the 'R' configuration). nih.gov A good correlation between the signs and relative intensities of the bands in the experimental and calculated spectra confirms the absolute configuration of the sample.
While specific VCD studies on this compound are not prevalent in the literature, studies on structurally related small chiral molecules demonstrate the utility of this technique. nih.govnih.gov The characteristic vibrational modes of the oxirane ring and the carboxylic acid group would be expected to produce distinct signals in the VCD spectrum.
Table 2: Predicted VCD Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Sign |
|---|---|---|
| ~3050 | C-H stretch (oxirane) | + |
| ~2980 | C-H stretch (oxirane) | - |
| ~1730 | C=O stretch (carboxylic acid) | + |
| ~1250 | C-O stretch (oxirane) | - |
Note: This table is illustrative and based on general principles of VCD spectroscopy. The actual signs and positions of the bands would need to be confirmed by experimental measurement and theoretical calculation.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis
Optical rotatory dispersion (ORD) and circular dichroism (CD) are chiroptical techniques that measure the interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively. fiveable.me ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. fiveable.melibretexts.org
These techniques are particularly useful when the molecule contains a chromophore that absorbs light in an accessible spectral region. For this compound, the carboxylic acid group acts as a chromophore. The sign and shape of the Cotton effect in the ORD and CD spectra can be correlated with the absolute configuration of the chiral center. scribd.com
Empirical rules, such as the octant rule for ketones, have been developed to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore. For carboxylic acids, the analysis can be more complex, but a comparison of the experimental ORD/CD spectrum with that of structurally related compounds of known absolute configuration can provide strong evidence for the stereochemical assignment. scribd.com
Chemical Correlation with Compounds of Known Absolute Configuration
Chemical correlation is a classical method for determining the absolute configuration of a chiral molecule by converting it, through a series of stereochemically well-defined reactions, into a compound whose absolute configuration is already known. wikipedia.org The key principle is that the reactions used must not affect the stereochemistry of the chiral center .
For this compound, a potential chemical correlation could involve the ring-opening of the epoxide. For example, nucleophilic attack at the C3 position of the oxirane ring would proceed with inversion of configuration at that center, while the stereochemistry at the C2 chiral center remains unchanged. If the resulting product can be correlated to a known compound, the absolute configuration of the starting material can be deduced.
For instance, reaction with a suitable nucleophile to open the ring, followed by reduction of the carboxylic acid, could lead to a diol whose absolute configuration has been previously established. The success of this method hinges on the careful selection of reactions with predictable and reliable stereochemical outcomes. wikipedia.org
Enantiomeric Purity Determination Methodologies
Once the absolute configuration is established, it is crucial to determine the enantiomeric purity, or enantiomeric excess (e.e.), of a sample. This is a measure of the predominance of one enantiomer over the other.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds. derpharmachemica.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column.
For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose or amylose, would be a suitable choice. indexcopernicus.com These phases are known for their broad applicability in separating a wide range of chiral compounds, including carboxylic acids.
The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of a strong acid, like trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak shape and resolution.
The two enantiomers will exhibit different retention times on the chiral column. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Table 3: Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Retention Time (R)-enantiomer | ~ 8.5 min |
| Retention Time (S)-enantiomer | ~ 10.2 min |
Note: This table outlines a hypothetical but realistic set of conditions for the chiral separation of oxirane-2-carboxylic acid enantiomers. The actual retention times and resolution would need to be determined experimentally.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for the separation of enantiomers, particularly for volatile compounds. Due to the polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, derivatization to a more volatile ester, such as the methyl ester (methyl (R)-oxirane-2-carboxylate), is a common prerequisite for successful chiral GC analysis.
Methodology and Research Findings:
The enantiomers of methyl oxirane-2-carboxylate can be effectively resolved on a chiral stationary phase (CSP) composed of a derivatized cyclodextrin. A commonly used column for the separation of epoxides and related compounds is the Astec CHIRALDEX® G-TA (Gamma-Cyclodextrin Trifluoroacetyl). sigmaaldrich.comscribd.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
The operational parameters, such as oven temperature, play a crucial role in achieving optimal separation. A lower oven temperature generally increases the enantioselectivity (separation factor, α), resulting in better resolution of the enantiomeric peaks. sigmaaldrich.com
Representative Data for Chiral GC Analysis of Methyl Oxirane-2-carboxylate:
| Parameter | Condition |
|---|---|
| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) |
| Oven Temperature | 70 °C (Isothermal) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Elution Order | (R)-enantiomer followed by (S)-enantiomer |
| Separation Factor (α) | > 1.10 |
| Resolution (Rs) | > 1.5 |
Note: The data presented in this table is representative of the chiral GC separation of small, polar epoxides like methyl oxirane-2-carboxylate on a CHIRALDEX® G-TA column, based on established methodologies for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Derivatizing Agents
NMR spectroscopy is a valuable tool for the determination of enantiomeric purity through the use of chiral auxiliary agents. These agents interact with the enantiomers to create diastereomeric environments, resulting in the differentiation of their NMR signals. Two primary approaches are employed: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).
Methodology and Research Findings:
Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This interaction leads to different chemical shifts (Δδ) for corresponding protons in the two enantiomers, allowing for their quantification by integration of the respective signals. For carboxylic acids like this compound, chiral amines, amino alcohols, and natural products like actinomycin D have been shown to be effective CSAs. nih.govnih.gov The extent of the chemical shift difference is dependent on the concentration of the CSA and the specific interactions involved.
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomeric derivatives. These diastereomers exhibit distinct NMR spectra, allowing for the determination of the original enantiomeric composition. While this method can provide excellent resolution, it requires a chemical reaction and subsequent purification, which can be time-consuming and may introduce the risk of kinetic resolution.
Representative Data for ¹H NMR Enantiodiscrimination of this compound using a Chiral Solvating Agent:
| Parameter | Observation |
|---|---|
| Chiral Solvating Agent (CSA) | (S)-1-(1-Naphthyl)ethylamine |
| Solvent | CDCl₃ |
| Analyte Proton Monitored | Oxirane ring proton (methine) |
| Chemical Shift of (R)-enantiomer complex | δ_R |
| Chemical Shift of (S)-enantiomer complex | δ_S |
| Chemical Shift Non-equivalence (ΔΔδ = |δ_R - δ_S|) | ≥ 0.05 ppm |
Note: The data in this table is representative and based on the typical chemical shift non-equivalence observed for small chiral carboxylic acids in the presence of a chiral solvating agent. The exact values can vary depending on the specific CSA, solvent, and concentration.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar organic modifier. This technique offers advantages such as high efficiency, fast analysis times, and reduced organic solvent consumption.
Methodology and Research Findings:
For the separation of acidic compounds like this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective. To improve peak shape and achieve good resolution for acidic analytes, the addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary. chromatographyonline.com Anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, have also demonstrated excellent enantioselectivity for acidic compounds in SFC. chiraltech.com The ionic interaction between the analyte and the chiral selector, in addition to other intermolecular forces, drives the separation.
Representative Data for Chiral SFC Analysis of this compound:
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO₂ / Methanol with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Isocratic or Gradient (e.g., 5-40% Methanol) |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
Note: The data in this table is representative of a typical chiral SFC method for the separation of a small, polar acidic compound. The specific conditions may require optimization for this compound to achieve the best results.
Reactivity and Transformations of R Oxirane 2 Carboxylic Acid
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The principal reaction pathway for epoxides is the nucleophilic ring-opening, which relieves the inherent ring strain. youtube.com These reactions can be performed with a wide array of nucleophiles and are characterized by high regio- and stereoselectivity. The reaction conditions, specifically the pH of the medium, play a critical role in determining the mechanism and, consequently, the outcome of the reaction. libretexts.org
The ring-opening of (R)-oxirane-2-carboxylic acid is governed by principles analogous to other unsymmetrical epoxides. The outcome depends heavily on the reaction conditions.
Under basic or neutral conditions , the reaction proceeds via a direct SN2 mechanism. The nucleophile attacks one of the two electrophilic carbons of the epoxide. Due to steric hindrance from the carboxylic acid group (or its conjugate base, the carboxylate), the attack preferentially occurs at the less substituted C3 carbon. libretexts.orgvu.nl This results in the formation of a specific constitutional isomer. The reaction is stereospecific, proceeding with an inversion of configuration at the center of attack. libretexts.org
Under acidic conditions , the epoxide oxygen is first protonated, forming a better leaving group and activating the ring. The reaction then proceeds through a mechanism with significant SN1 character. libretexts.org Positive charge begins to build on the carbon atoms, and it is more stabilized at the more substituted C2 position. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. libretexts.orgvu.nl While the reaction still occurs with backside attack, leading to inversion of configuration, the regioselectivity is opposite to that observed under basic conditions. libretexts.org
The regioselectivity is therefore catalyst- or condition-controlled, allowing access to different isomers from the same starting material. rsc.org
Oxygen-based nucleophiles readily react with this compound to yield valuable di-functionalized products.
Hydrolysis : In the presence of water, particularly under acid or base catalysis, the epoxide ring opens to form (R)-2,3-dihydroxypropanoic acid (glyceric acid). Acid-catalyzed hydrolysis favors attack at the C2 position, while base-catalyzed hydrolysis favors attack at the C3 position. Catalysts like ammonium decatungstocerate(IV) can facilitate this transformation under neutral conditions. organic-chemistry.org
Alcoholysis : Reaction with alcohols in the presence of an acid or base catalyst yields β-alkoxy alcohols. The choice of catalyst dictates the regioselectivity. For instance, catalyzed reactions with various alcohols can produce β-alkoxy alcohols in high yields. organic-chemistry.org
Reaction with Carboxylic Acids : The opening of an oxirane ring by a carboxylic acid is a key reaction in the production of polymers and resins. researchgate.netresearchgate.net This reaction can be catalyzed by various agents, including tertiary amines and niobium or ruthenium salts, to form hydroxyalkyl esters. google.comresearchgate.net The reaction between this compound and another carboxylic acid, such as acetic acid, can yield β-acetoxy alcohol products. organic-chemistry.org The kinetics of such reactions are often first order with respect to the epoxide concentration. researchgate.net
| Nucleophile | Conditions | Major Site of Attack | Primary Product Type |
|---|---|---|---|
| H₂O (Water) | Acidic (H⁺) | C2 (more substituted) | Diol |
| H₂O (Water) | Basic (OH⁻) | C3 (less substituted) | Diol |
| ROH (Alcohol) | Acidic (H⁺) | C2 (more substituted) | β-alkoxy alcohol |
| ROH (Alcohol) | Basic (RO⁻) | C3 (less substituted) | β-alkoxy alcohol |
| R'COOH (Carboxylic Acid) | Catalytic | Varies with catalyst | β-acyloxy alcohol |
Nitrogen nucleophiles are crucial for synthesizing β-amino acids and their derivatives, which are important in medicinal chemistry.
Amines : The reaction with primary or secondary amines leads to the formation of β-amino alcohols. rsc.org The reaction is typically regioselective, with the amine attacking the less hindered C3 position under neutral or basic conditions. The basicity of amines can, however, lead to the deprotonation of the carboxylic acid, forming an unreactive carboxylate, which can complicate the reaction. jackwestin.com
Azides : The azide ion (N₃⁻) is an excellent nucleophile for epoxide ring-opening. youtube.com The reaction of this compound with sodium azide, for example, opens the ring to produce a γ-azido-β-hydroxy acid. This intermediate is highly versatile and can be subsequently reduced to form β-amino acids or used in cyclization reactions to generate lactams. nih.gov Studies on analogous systems like naphthalene epoxide show that the ring-opening with azide is a facile process that can be used to capture the epoxide intermediate. nih.gov
Carbon-based nucleophiles enable the formation of new carbon-carbon bonds, significantly increasing molecular complexity.
Organometallics : Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion. This reaction provides a route to γ-hydroxy carboxylic acids.
Enolates : Enolates derived from esters, ketones, or even carboxylic acids can open epoxide rings. The use of enediolates from carboxylic acids for ring-opening provides direct access to γ-amino acids, although non-activated epoxides can be relatively inert. mdpi.com
Cyanides : The cyanide ion (CN⁻) is another effective nucleophile that attacks the C3 position to yield, after hydrolysis of the nitrile, a γ-hydroxy dicarboxylic acid derivative.
Sulfur-based compounds are generally excellent nucleophiles due to the high polarizability of sulfur. msu.edu
Thiols : In the presence of a base, thiols are converted to the more nucleophilic thiolate anions (RS⁻). These anions readily open the epoxide ring of this compound, attacking the C3 carbon to afford β-thio-γ-hydroxy carboxylic acids. This reaction proceeds under mild conditions and is highly regioselective.
| Nucleophile Class | Example Nucleophile | Typical Product Structure |
|---|---|---|
| Oxygen-Based | Methanol (CH₃OH) | β-methoxy-γ-hydroxy acid |
| Nitrogen-Based | Azide (N₃⁻) | β-azido-γ-hydroxy acid |
| Carbon-Based | Methylmagnesium bromide (CH₃MgBr) | γ-hydroxy acid |
| Sulfur-Based | Ethanethiol (CH₃CH₂SH) | β-(ethylthio)-γ-hydroxy acid |
Acid-Catalyzed Ring-Opening and Rearrangement Pathways
Under acidic conditions, the reaction landscape for this compound becomes more complex. As previously mentioned, acid catalysis promotes the nucleophilic attack at the more substituted C2 carbon by stabilizing the developing positive charge. libretexts.orgvu.nl
The protonated epoxide is a key intermediate. The stability of the carbocation-like transition state dictates the regioselectivity. The C2 carbon, being adjacent to the carboxylic acid group, can better stabilize a partial positive charge. This leads to the formation of products resulting from C2 attack, which is contrary to the outcome under basic conditions. libretexts.org
In the absence of a strong external nucleophile, rearrangement reactions can occur. For example, treatment with a Lewis acid like SnCl₄ can induce regioselective ring-opening and rearrangement. In related α,β-epoxy diazomethyl ketones, this has been shown to lead to chlorohydrins which can subsequently cyclize to form oxetanones. beilstein-journals.org While specific studies on this compound are limited, analogous pathways involving intramolecular attack by the carboxylate oxygen or hydride shifts are plausible, potentially leading to lactones or other rearranged products.
Formation of Dihydroxycarboxylic Acids and Aldehyde Derivatives
The epoxide ring of this compound is prone to ring-opening reactions, leading to vicinal di-functionalized compounds.
Dihydroxycarboxylic Acids:
The hydrolysis of the epoxide ring yields (R)-2,3-dihydroxypropanoic acid, commonly known as D-glyceric acid. This transformation can be achieved under acidic, basic, or enzymatic conditions. wikipedia.org
Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive oxonium ion. Subsequent nucleophilic attack by water occurs, leading to the formation of the diol.
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons results in ring-opening and formation of the corresponding diol after an acidic workup. This process is a classic SN2 reaction.
Enzymatic Hydrolysis: Enzymes such as epoxide hydrolases and lipases can catalyze the hydrolysis of glycidic acid and its esters. Epoxide hydrolases convert the epoxide to the corresponding diol, and this process can be highly enantioselective. Lipases can be used in the kinetic resolution of racemic glycidic esters through selective hydrolysis of one enantiomer, leaving the other enriched.
| Reaction | Reagents/Catalyst | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | (R)-2,3-dihydroxypropanoic acid |
| Base-Catalyzed Hydrolysis | 1. OH⁻, H₂O 2. H⁺ workup | (R)-2,3-dihydroxypropanoic acid |
| Enzymatic Hydrolysis | Epoxide Hydrolase, H₂O | (R)-2,3-dihydroxypropanoic acid |
Aldehyde Derivatives:
Glycidic acids are known to undergo facile decarboxylation, which can be followed by rearrangement to form the corresponding aldehyde. google.com In the case of 3-substituted glycidic acids, this acid-catalyzed reaction is proposed to proceed via a two-step mechanism. google.com This transformation represents an "abnormal" product formation, deviating from simple hydrolysis. google.com The resulting aldehyde may also be susceptible to aerial oxidation, yielding a carboxylic acid. google.com Additionally, Lewis acid-catalyzed rearrangements of epoxides can lead to the formation of carbonyl compounds. researchgate.net
| Reaction | Conditions | Primary Product | Potential By-product |
| Acid-Catalyzed Decarboxylation-Rearrangement | H⁺, Heat | Formylmethanoic acid | Acetaldehyde (after further decarboxylation) |
| Lewis Acid-Catalyzed Rearrangement | Lewis Acid (e.g., BF₃·OEt₂) | Formylmethanoic acid |
Cyclization and Cascade Reactions
The bifunctional nature of this compound and its derivatives allows for their participation in intramolecular cyclization and cascade reactions. A cascade reaction involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates. mdpi.com
Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular ring-opening followed by cyclization. For example, after the epoxide ring is opened by a nucleophile, the newly formed hydroxyl group can potentially react with the carboxylic acid moiety (or its derivative like an ester) to form a lactone (a cyclic ester). The success of such cyclizations is highly dependent on the reaction conditions and the conformational preferences of the intermediate. mdpi.com Enzymatic processes can also induce cyclization; for instance, recombinant β-amyrin synthase can convert oxidosqualene analogues into polycyclic products through a proton-initiated cyclization cascade. nih.gov
Cascade Reactions: this compound can serve as a starting point for cascade sequences. The initial ring-opening of the epoxide generates a new reactive intermediate (e.g., a diol or an amino alcohol) that can undergo subsequent reactions in the same pot. Organocatalysis is a powerful tool for initiating such cascades, allowing for the construction of complex molecular architectures with high stereocontrol. acs.org For example, an acid-catalyzed ring-opening could be followed by an intramolecular esterification or amidation, leading to the formation of heterocyclic systems.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety of this compound can be converted into a range of other functional groups. These transformations must be conducted under conditions that are compatible with the sensitive epoxide ring to avoid undesired side reactions.
Esterification and Amide Formation
Esterification: The conversion of this compound to its corresponding esters, (R)-glycidic esters, is a common transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a standard method. wikipedia.orgpatsnap.comorganic-chemistry.org This reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. wikipedia.orglibretexts.org However, the acidic conditions required for Fischer esterification can also promote the ring-opening of the epoxide. Therefore, milder methods may be preferred. Alternative approaches include reacting the carboxylate salt with an alkyl halide or using coupling reagents that avoid the generation of water and strong acids. organic-chemistry.org
| Reaction | Reagents | Product Type | Key Consideration |
| Fischer Esterification | R'-OH, H⁺ (catalyst) | (R)-oxirane-2-carboxylate ester | Potential for acid-catalyzed epoxide ring-opening |
| Alkylation | 1. Base 2. R'-X | (R)-oxirane-2-carboxylate ester | Avoids acidic conditions |
Amide Formation: The direct condensation of carboxylic acids with amines to form amides typically requires high temperatures, which can be detrimental to the epoxide ring. More practical approaches involve the activation of the carboxylic acid. sciforum.net This can be achieved by converting the acid into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. patsnap.comgoogle.com Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or other dehydrating agents can be used to facilitate amide bond formation under milder conditions. prepchem.com
| Method | Reagents | Product Type |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. R'R''NH, Base | (R)-oxirane-2-carboxamide |
| Using Coupling Agent | R'R''NH, Coupling Agent (e.g., DCC, TiCl₄) | (R)-oxirane-2-carboxamide |
Reduction to Primary Alcohols and Subsequent Derivatives
The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. masterorganicchemistry.comlibretexts.orgbyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. libretexts.org
However, LiAlH₄ is also known to reduce epoxides, opening the ring to form an alcohol. masterorganicchemistry.combyjus.com Therefore, the reduction of this compound with LiAlH₄ can lead to a mixture of products. The primary product is often the diol resulting from the reduction of both the carboxylic acid and the epoxide ring. The intermediate aldehyde formed during the reduction of the carboxylic acid is more reactive than the starting acid and is immediately reduced further to the alcohol. libretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids or esters. masterorganicchemistry.comlibretexts.org
| Reducing Agent | Solvent | Expected Major Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | (R)-propane-1,2,3-triol |
Decarboxylation Reactions
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). masterorganicchemistry.com While many simple carboxylic acids are stable to heat, those with certain activating groups can undergo decarboxylation more readily. acs.org Glycidic acids, including this compound, are known to undergo facile acid-catalyzed decarboxylation. google.com This process is often accompanied by a rearrangement to yield an aldehyde. google.com This reactivity highlights the influence of the adjacent epoxide ring on the stability of the carboxylic acid group. The reaction can be a key step in certain synthetic pathways where the glycidic acid is used as a precursor to a carbonyl compound.
Formation of Acid Halides and Anhydrides
Acid Halides: Carboxylic acids are commonly converted to more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comlibretexts.orgyoutube.com This reaction transforms the hydroxyl group of the acid into a good leaving group, which is subsequently displaced by a chloride ion. youtube.com When applying this reaction to this compound, care must be taken as the reaction often produces HCl as a byproduct, which can catalyze the ring-opening of the sensitive epoxide. youtube.com The use of a base, such as pyridine, can sometimes be employed to scavenge the generated HCl, but this may also promote other side reactions. masterorganicchemistry.com
Acid Anhydrides: Acid anhydrides are typically prepared from carboxylic acids by dehydration at high temperatures, a method unsuitable for heat-sensitive molecules like this compound. A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. khanacademy.orglibretexts.orgyoutube.com To synthesize a symmetric anhydride (B1165640) of this compound, one could first convert the acid to its acid chloride and then react it with the sodium or potassium salt of this compound. This nucleophilic acyl substitution reaction would yield the desired anhydride. libretexts.org As with acid chloride formation, controlling the reaction conditions to prevent epoxide degradation is crucial.
Multicomponent Reactions Involving this compound
This compound, also known as (R)-glycidic acid, serves as a valuable chiral building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency and ability to rapidly generate molecular complexity from simple precursors mdpi.comnih.gov.
The most prominent MCR involving a carboxylic acid component is the Ugi four-component reaction (Ugi-4CR) organic-chemistry.orgnih.gov. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-aminoacyl amide derivative wikipedia.org. This compound can be employed as the carboxylic acid component in the Ugi-4CR to synthesize epoxide-containing peptidomimetics. The versatility of the Ugi reaction allows for the incorporation of the chiral epoxide moiety into peptide-like scaffolds, which have potential applications in drug discovery .
The general scheme for a Ugi-4CR utilizing this compound is depicted below. The reaction's efficiency stems from its high atom economy, losing only a molecule of water, and the fact that it is typically exothermic and completed in a short time frame wikipedia.org.
Table 1: Components of the Ugi Four-Component Reaction (Ugi-4CR)
| Component | Role | Example |
|---|---|---|
| Aldehyde/Ketone | Electrophile | Benzaldehyde |
| Amine | Nucleophile | Aniline |
| This compound | Acid Component | Provides the chiral epoxide core |
| Isocyanide | Nucleophile/Source of C | tert-Butyl isocyanide |
| Product | α-Aminoacyl Amide | Epoxide-containing peptidomimetic |
While the Ugi reaction is a key example, other MCRs that utilize a carboxylic acid could potentially incorporate this compound. The Passerini three-component reaction, for instance, combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide wikipedia.orgorganic-chemistry.orgresearchgate.net. The inclusion of this compound would result in products bearing a chiral glycidyl ester moiety.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of this compound is crucial for controlling the stereochemistry and regioselectivity of its transformations. The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, a feature that dominates its reactivity.
The mechanisms of reactions involving this compound have been probed through a combination of kinetic studies, spectroscopy, and computational modeling, revealing several key intermediates.
In Amine-Catalyzed Ring-Opening: In reactions where the epoxide ring is opened by a nucleophile, such as in the presence of a tertiary amine catalyst and another nucleophilic species, a series of intermediates have been identified. Initially, the system may contain hydrogen-bonded complexes between the carboxylic acid and the oxirane researchgate.net. The catalytic cycle is understood to proceed through the following stages:
Activated Oxirane Formation: The carboxylic acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
Quaternization of the Amine: The tertiary amine acts as a nucleophile, attacking the activated oxirane to form a quaternary ammonium intermediate. This is a key step in amine catalysis researchgate.net.
Nucleophilic Attack by Carboxylate: The resulting carboxylate anion, formed from the deprotonation of this compound, then acts as the primary nucleophile. It can attack either the activated or non-activated oxirane ring to open it and form the final product researchgate.netresearchgate.net.
In the Ugi Multicomponent Reaction: The mechanism of the Ugi reaction is complex, with several proposed pathways and intermediates that have been studied extensively nih.govamerigoscientific.com. The currently accepted mechanism involves the following key intermediates when this compound is used:
Imine/Iminium Ion: The reaction initiates with the condensation of the aldehyde and amine to form an imine (Schiff base), which exists in equilibrium with its protonated form, the iminium ion. This compound acts as the proton source, activating the imine for the next step wikipedia.org.
Nitrilium Ion: The isocyanide performs a nucleophilic attack on the iminium ion, generating a reactive nitrilium ion intermediate wikipedia.org.
O-acyl-isoamide Adduct: The carboxylate of this compound then adds to the nitrilium ion. This step forms an O-acyl-isoamide intermediate (an imidate) nih.govwikipedia.org. This intermediate is crucial as it precedes the final, irreversible rearrangement.
Computational chemistry has been instrumental in mapping the reaction coordinates and characterizing the transition states for transformations of oxiranes. Density Functional Theory (DFT) calculations are frequently employed to model these processes researchgate.net.
For the amine-catalyzed ring-opening of oxiranes by carboxylic acids, theoretical studies have established the following:
SN2-like Transition States: The nucleophilic attack of the carboxylate anion on one of the epoxide's carbon atoms proceeds through a transition state that has significant SN2 character researchgate.net. This involves a backside attack, leading to an inversion of stereochemistry at the attacked carbon. Some studies describe the transition state as "borderline" SN2 researchgate.net.
Dissociative Nature: More O'Ferrall–Jenks plots, constructed from computational data, have been used to analyze the transition state of the amine quaternization step. These plots indicate that the transition state is dissociative, meaning the C-N bond formation and C-O bond cleavage are not perfectly synchronous researchgate.net.
Energy Profiles: Quantum chemical modeling provides energy profiles for the entire reaction pathway. These calculations help determine the activation energies for each step, identifying the rate-limiting step. For the base-catalyzed ring-opening of 2-(chloromethyl)oxirane by benzoic acid, the rate-limiting step was confirmed to be the attack of the benzoate anion on the epoxide carbons researchgate.net.
In the context of multicomponent reactions like the Passerini reaction, it is believed that hydrogen bonding plays a critical role in stabilizing a cyclic transition state, which avoids an ionic pathway, especially in aprotic solvents organic-chemistry.org. For the Ugi reaction, the final, irreversible step is the Mumm rearrangement, where the acyl group from the this compound moiety migrates from the oxygen to the nitrogen atom of the O-acyl-isoamide intermediate. This step is the thermodynamic driving force for the entire reaction sequence wikipedia.org.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-glycidic acid |
| Benzaldehyde |
| Aniline |
| tert-Butyl isocyanide |
| 2-(chloromethyl)oxirane |
Applications of R Oxirane 2 Carboxylic Acid in Asymmetric Synthesis
Building Block for Chiral Alcohols, Diols, and Polyols
The strained oxirane ring of (R)-oxirane-2-carboxylic acid is susceptible to nucleophilic attack, leading to ring-opening and the formation of chiral hydroxy acids. Subsequent reduction of the carboxylic acid moiety provides access to a diverse range of chiral 1,2-diols and polyol fragments. The inherent chirality of the starting material ensures the stereochemical integrity of the final products.
The acid- or base-catalyzed hydrolysis of the epoxide ring is a direct route to chiral vicinal diols, which are fundamental structural motifs in many natural products and carbohydrates. researchgate.net The regioselectivity of the ring-opening can be controlled by the choice of reaction conditions and nucleophiles. For instance, in base-catalyzed hydrolysis, the nucleophile typically attacks the less substituted carbon (C3), whereas acid-catalyzed hydrolysis can lead to attack at either the C2 or C3 position, depending on the electronic and steric factors.
Furthermore, epoxide-based methodologies are instrumental in the synthesis of polypropionates, which are characterized by their alternating methyl and hydroxyl groups. nih.gov Chiral epoxides, such as derivatives of this compound, can be regioselectively opened with organocuprates or other carbon nucleophiles to introduce methyl groups, followed by reduction of the carboxylate to afford the desired polyol structure. This iterative approach allows for the controlled construction of complex polypropionate chains with defined stereochemistry.
| Starting Material | Reagents | Product Type | Significance |
| This compound ester | 1. H₃O⁺ 2. Reducing agent (e.g., LiAlH₄) | Chiral 1,2-diol | Access to enantiomerically pure vicinal diols. |
| This compound ester | 1. Me₂CuLi 2. Reducing agent (e.g., LiAlH₄) | Chiral 1,2-methylhydroxy compound | Key step in polypropionate synthesis. |
| Epoxy cardanol | Bio-based acids (e.g., tartaric acid) | Polyol | Synthesis of bio-based polymers. nih.gov |
Precursor for Chiral Amines, Amino Alcohols, and Peptidomimetics
The electrophilic nature of the epoxide ring in this compound makes it an excellent substrate for ring-opening reactions with nitrogen nucleophiles, such as ammonia, primary and secondary amines, and azides. This strategy provides a straightforward and stereoselective route to valuable chiral β-amino alcohols and their derivatives, which are key structural components in many biologically active compounds and chiral ligands.
The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the center of nucleophilic attack. By carefully selecting the nitrogen nucleophile and reaction conditions, either C2 or C3 regioselective opening can be achieved, leading to a variety of amino alcohol regioisomers. For instance, the use of azide as a nucleophile, followed by reduction, is a common method for the synthesis of vicinal amino alcohols.
The resulting chiral amino acids and their derivatives are crucial building blocks for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. This compound has been used as a reactant in the synthesis of glutathione peptidomimetics, which have potential applications as components of antiparkinsonian prodrugs.
| Nucleophile | Product | Significance |
| Ammonia (NH₃) | Chiral 2-amino-3-hydroxypropanoic acid or 3-amino-2-hydroxypropanoic acid | Synthesis of non-proteinogenic amino acids. |
| Primary/Secondary Amines (RNH₂/R₂NH) | N-substituted chiral amino alcohols | Building blocks for pharmaceuticals and chiral auxiliaries. |
| Azide (N₃⁻) followed by reduction | Chiral vicinal amino alcohols | Versatile intermediates in organic synthesis. |
Construction of Stereodefined Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a powerful tool for the construction of a variety of stereodefined heterocyclic scaffolds. The inherent chirality of the molecule is transferred to the final heterocyclic product, providing access to enantiomerically pure compounds with potential biological activity.
Chiral Furanone and Pyranone Derivatives
While direct synthesis of furanones and pyranones from this compound is not extensively documented, its derivatives can serve as precursors. The general strategy involves the ring-opening of the epoxide with a suitable carbon nucleophile to introduce a two-carbon or three-carbon unit, respectively. Subsequent intramolecular cyclization, often through lactonization, can then form the desired furanone or pyranone ring system. The stereochemistry of the final product is dictated by the stereocenter in the starting this compound.
Lactone and Lactam Synthesis
This compound and its derivatives are valuable precursors for the synthesis of chiral lactones and lactams. The synthesis of γ-lactones can be achieved through the ring-opening of the epoxide with a two-carbon nucleophile, such as a cyanide ion or an enolate, followed by hydrolysis and lactonization. The stereochemistry at the C4 and C5 positions of the resulting lactone is controlled by the stereochemistry of the starting epoxide.
Similarly, the synthesis of chiral β-hydroxy γ-lactams can be accomplished from chiral epoxide acetates, which are closely related to this compound. nih.gov This involves a regio- and diastereocontrolled nucleophilic ring-opening with an azide, followed by a mild reductive cyclization of the resulting γ-azido ester intermediate. nih.gov Furthermore, derivatives of oxirane-2-carboxylates have been successfully converted into cis-lactams, highlighting the utility of this class of compounds in lactam synthesis. google.com
| Heterocycle | General Synthetic Strategy |
| Chiral γ-Lactone | 1. Ring-opening with a C2 nucleophile. 2. Intramolecular cyclization/lactonization. |
| Chiral γ-Lactam | 1. Ring-opening with a nitrogen nucleophile (e.g., azide). 2. Reduction and intramolecular cyclization/lactamization. |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines)
The synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines, can be achieved using this compound as a starting material. The strategy typically involves the ring-opening of the epoxide with a nitrogen nucleophile that also contains a tethered functional group capable of undergoing a subsequent cyclization reaction.
For example, ring-opening with an amino ester or a related nucleophile can generate an intermediate that, after appropriate functional group manipulation, can undergo intramolecular cyclization to form the pyrrolidine (B122466) or piperidine (B6355638) ring. The stereocenters present in the final heterocyclic product are derived from the stereochemically defined epoxide starting material.
Chiral Fragment in Natural Product Total Synthesis
The utility of this compound as a chiral building block is prominently demonstrated in its application as a key fragment in the total synthesis of complex natural products. Its ability to introduce multiple stereocenters in a controlled manner makes it an invaluable tool for synthetic chemists.
Derivatives of this compound have been employed as crucial intermediates in the synthesis of important pharmaceuticals. A notable example is their role in creating precursors for Diltiazem, a calcium channel blocker used for the treatment of hypertension and other cardiovascular conditions. The synthesis of Diltiazem can be achieved through a highly enantioselective epoxidation of a cinnamate derivative, which is structurally related to the oxirane-2-carboxylic acid framework.
The strategic use of glycidic acid scaffolds allows for the efficient and often convergent assembly of molecular complexity, making it a preferred choice for the synthesis of a wide range of biologically active natural products.
Role in the Synthesis of Biologically Active Terpenoids
The structural complexity and dense stereochemistry of terpenoids make them challenging synthetic targets. Chiral epoxides like this compound and its derivatives serve as powerful synthons for introducing specific stereocenters that are carried through to the final natural product. While direct applications in major total syntheses are often part of larger, more complex fragments, the fundamental strategy involves using the oxirane as a key electrophile.
In a general approach, the ester derivative of this compound can undergo a regioselective ring-opening reaction with an organocuprate or other carbon nucleophile. This reaction establishes a new carbon-carbon bond and a secondary alcohol with a defined stereochemistry, which is dictated by the starting epoxide. For instance, the total synthesis of (-)-α-bisabolol, a monocyclic sesquiterpene, has been achieved through a route involving a critical diastereoselective epoxidation step, highlighting the importance of chiral epoxides in controlling the stereochemical outcome in terpene synthesis mdpi.comresearchgate.net. The use of this compound provides a direct entry to such chiral fragments, setting the stage for subsequent cyclizations and functional group manipulations common in terpenoid synthesis.
Contribution to the Synthesis of Macrolides and Polyketides
Polyketides and macrolides are large families of natural products known for their diverse biological activities, including antibiotic and immunosuppressant properties nih.govresearchgate.netnih.gov. Their structures are characterized by long carbon chains with multiple stereocenters, often featuring hydroxyl and methyl groups at regular intervals nih.govresearchgate.net. The biosynthesis of these molecules involves the iterative condensation of simple carboxylic acid units nih.govresearchgate.net.
In chemical synthesis, chemists mimic this modular approach using small, enantiopure building blocks. This compound derivatives are ideal C3 synthons for this strategy. A stereoselective chiral epoxide ring-opening approach is a well-established method in polyketide synthesis frontiersin.org. For example, a chiral epoxide fragment was utilized as a precursor in a synthetic route toward a polyketide intermediate syr.edu. The epoxide can be opened by a nucleophile, such as a Gilman reagent (an organocuprate), to install a side chain while simultaneously generating a hydroxyl group at the adjacent carbon. This process allows for the controlled, step-wise construction of the polyketide backbone with precise stereochemical control.
The following table illustrates a generic sequence for incorporating the chiral oxirane into a growing polyketide chain:
| Step | Reactants | Reagents | Product | Purpose |
| 1 | Methyl (R)-oxirane-2-carboxylate | R₂CuLi (Gilman Reagent) | Methyl (2R,3S)-3-alkyl-2-hydroxypropanoate | C-C bond formation and stereospecific generation of a β-hydroxy ester fragment. |
| 2 | Product from Step 1 | Protecting Group (e.g., TBSCl, imidazole) | Protected β-hydroxy ester | Protection of the hydroxyl group for further chain elongation. |
| 3 | Product from Step 2 | DIBAL-H | Protected β-hydroxy aldehyde | Reduction of the ester to an aldehyde for subsequent coupling reactions. |
This iterative process of coupling, protection, and functional group manipulation, starting from a simple chiral epoxide, enables the assembly of highly complex macrolide structures.
Incorporation into Alkaloid Synthesis
The rigid, stereochemically defined structure of this compound makes it an excellent starting material for syntheses where stereochemistry is critical, such as in the synthesis of alkaloids. A notable example is its application in the synthesis of spermidine (B129725) alkaloids.
The synthesis of the macrocyclic lactam alkaloids (-)-(2R,3R)- and (-)-(2R,3S)-3-Hydroxycelacinnine has been accomplished using a strategy that hinges on the properties of a chiral oxirane precursor researchgate.net. In this synthesis, a key step involves a macrocyclization reaction where the terminal amino group of a spermidine-derived chain acts as a nucleophile researchgate.net. This amine attacks one of the electrophilic carbons of the oxirane ring, leading to a regio- and stereoselective ring-opening that simultaneously closes the large macrocyclic ring of the alkaloid researchgate.net. The use of a properly N-protected chiral trans-oxirane precursor derived from this compound principles ensures the formation of the desired (2R,3R)-macrocycle in high yield researchgate.net. This elegant approach demonstrates how the inherent chirality and reactivity of the oxirane ring can be harnessed to control the three-dimensional structure of a complex alkaloid.
Intermediate in the Synthesis of Chiral Pharmaceutical and Agrochemical Compounds
The demand for enantiomerically pure pharmaceuticals and agrochemicals has grown significantly, as often only one enantiomer of a chiral molecule is responsible for the desired biological activity, while the other may be inactive or cause unwanted side effects. This compound and its esters are key intermediates in the production of such single-enantiomer compounds.
Synthetic Route to Chiral Drug Intermediates (Generic Examples)
Derivatives of this compound are crucial in the synthesis of several important pharmaceuticals. The (R)-enantiomer is often the sole active form of these drugs semanticscholar.orgresearchgate.net.
(R)-Etomoxir : This compound is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid metabolism, and has been investigated for the treatment of type-2 diabetes and heart failure semanticscholar.orgresearchgate.netwikipedia.org. Only the (R)-enantiomer is biologically active semanticscholar.orgresearchgate.netwikipedia.org. Its synthesis relies on the construction of the key ethyl (R)-oxirane-2-carboxylate core, which is then elaborated with the necessary side chain semanticscholar.orgresearchgate.netumich.edu. The epoxide moiety is essential for its mechanism of action, as it covalently binds to a histidine residue in the enzyme's active site semanticscholar.orgresearchgate.net.
Diltiazem Precursors : Diltiazem is a calcium channel blocker used to treat hypertension and other cardiovascular conditions nih.gov. Its synthesis can be achieved via a chiral route starting from an optically active trans-phenylglycidic acid ester, a derivative of oxirane-2-carboxylic acid chemicalbook.comgoogle.com. A key step in the synthesis is the stereoselective opening of the epoxide ring by 2-aminothiophenol, which establishes the core stereochemistry of the 1,5-benzothiazepine ring system of Diltiazem chemicalbook.com.
Antiparkinson Prodrugs : Oxirane-2-carboxylic acid has been used as a reactant in the synthesis of glutathione peptidomimetics, which serve as components of prodrugs for the treatment of Parkinson's disease cymitquimica.com.
The following table summarizes these applications:
| Drug/Intermediate | Therapeutic Class | Role of this compound derivative |
| (R)-Etomoxir | CPT-1 Inhibitor (Antidiabetic, Heart Failure) | Forms the core chiral structure; the epoxide is the pharmacophore responsible for irreversible enzyme inhibition semanticscholar.orgresearchgate.netwikipedia.org. |
| Diltiazem | Calcium Channel Blocker (Antihypertensive) | A chiral glycidic ester intermediate is ring-opened to set the crucial stereocenters of the benzothiazepine core nih.govchemicalbook.com. |
| Glutathione Peptidomimetics | Antiparkinson Prodrug Component | Serves as a key reactant and chiral building block in the synthesis of the peptidomimetic structure cymitquimica.com. |
Synthesis of Optically Active Agrochemical Precursors
Similar to pharmaceuticals, the trend in the agrochemical industry is toward the development of single-enantiomer active ingredients to maximize efficacy and minimize environmental load. Chiral oxiranes are valuable intermediates for producing optically active precursors for herbicides, fungicides, and insecticides.
The functional groups of this compound allow it to be incorporated into a variety of agrochemical scaffolds. For example, the epoxide can be opened by an amine or thiol nucleophile from a core heterocyclic structure, while the carboxylic acid can be converted to an amide, linking to another part of the molecule. This strategy allows for the introduction of a key stereocenter that can be critical for the compound's interaction with its biological target in the pest or plant.
A generic application is illustrated in the table below, showing a hypothetical synthesis of a chiral agrochemical side-chain:
| Step | Generic Precursor | Role of (R)-oxirane-2-carboxylate | Resulting Intermediate | Application |
| 1 | A heterocyclic amine (e.g., triazole) | Acts as an electrophile for nucleophilic ring-opening. | A chiral β-amino-α-hydroxy acid derivative. | Forms a key side-chain for a systemic fungicide where chirality is crucial for binding to the target enzyme. |
| 2 | An aniline derivative | The carboxylic acid is converted to an amide. | A chiral α-hydroxy amide. | Creates a building block for a herbicide, where the specific stereoisomer shows higher activity. |
Development of Novel Chiral Ligands and Catalysts
The development of new chiral ligands is fundamental to advancing the field of asymmetric catalysis. The unique bifunctional nature of this compound makes it an attractive scaffold for designing novel ligands. By selectively modifying the carboxylic acid and the epoxide, a diverse range of structures with multiple coordination sites can be generated.
A potential synthetic route to a novel chiral ligand could involve the following steps:
Amidation : The carboxylic acid group is first converted into an amide by coupling it with a molecule containing a coordinating atom, such as 2-(aminomethyl)pyridine. This step introduces a nitrogen atom capable of coordinating to a transition metal.
Epoxide Opening : The epoxide ring of the resulting amide is then opened with another nucleophilic coordinating group, for example, the sodium salt of 2-pyridinethiol. This reaction creates a thioether linkage and a secondary alcohol, both of which can also act as coordination sites.
The resulting molecule would be a novel, chiral tridentate (N,N,S) or tetradentate (N,N,S,O) ligand. Such ligands could be complexed with transition metals like palladium, rhodium, or copper to create catalysts for a variety of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and alkylations. The rigid backbone and well-defined stereocenter derived from the original this compound would create a specific chiral environment around the metal center, enabling high levels of enantioselectivity in catalytic transformations.
Computational and Theoretical Studies of R Oxirane 2 Carboxylic Acid and Its Reactions
Conformational Analysis and Energetics of Stereoisomers
The conformational landscape of (R)-oxirane-2-carboxylic acid is determined by the orientation of the carboxylic acid group relative to the oxirane ring. Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for identifying the stable conformers and determining their relative energies.
The rotation around the C2-C3 bond (the bond between the oxirane ring and the carboxylic group) leads to different conformers. The stability of these conformers is influenced by steric and electronic effects, including potential intramolecular hydrogen bonding between the carboxylic proton and the oxygen atom of the oxirane ring.
While specific computational studies on the conformational analysis of this compound are not extensively documented in publicly available literature, general principles of conformational analysis suggest that there will be at least two key conformers corresponding to the syn and anti orientations of the C=O bond relative to the C2-H bond. The relative energies of these conformers can be calculated using computational methods, which typically involve geometry optimization followed by frequency calculations to confirm that the structures are true minima on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) corrections.
Table 6.1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-C-H) | Relative Energy (kcal/mol) (ZPVE Corrected) |
| Conformer A (syn-periplanar) | ~0° | 0.00 (most stable) |
| Conformer B (anti-periplanar) | ~180° | 1.5 - 3.0 |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. The exact values would require specific DFT calculations.
Electronic Structure and Bonding Properties
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, provide insights into the electron distribution and bonding within the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs of both the ether and carbonyl groups. The LUMO is likely to be a π* orbital associated with the C=O bond and a σ* orbital of the strained C-O bonds in the oxirane ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. A study on 3-aryloxirane-2-carboxylate derivatives using DFT has shown how substituents can influence these frontier orbital energies nih.gov.
Table 6.2: Calculated Electronic Properties of a Representative Oxirane Carboxylic Acid Derivative
| Property | Value (eV) |
| HOMO Energy | -7.5 to -6.5 |
| LUMO Energy | 0.5 to 1.5 |
| HOMO-LUMO Gap | 7.0 to 9.0 |
Note: These values are typical for similar small organic molecules and would need to be specifically calculated for this compound.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound, such as its characteristic ring-opening reactions.
By mapping the potential energy surface of a reaction, computational methods can locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. For the acid-catalyzed ring-opening of oxiranes, computational studies have proposed a hydroxycarbocation mechanism involving the formation of unstable oxonium structures pdx.edu.
Computational studies can map out the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This allows for the prediction of reaction outcomes and selectivity (regio- and stereoselectivity). For instance, in the nucleophilic attack on the oxirane ring of a related molecule, 2-(chloromethyl)oxirane, DFT calculations have been used to investigate the favored backside α-attack of the nucleophile researchgate.net.
Solvents can significantly influence reaction rates and selectivity. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in quantum chemical calculations to account for the bulk electrostatic effects of the solvent. These models can predict how the polarity of the solvent affects the energies of reactants, transition states, and products, thereby influencing the reaction's kinetics and thermodynamics. Studies on the ring-opening of spiropyran have shown that more polar solvents can facilitate the reaction by stabilizing a zwitterionic transition state nih.gov.
Table 6.3: Calculated Activation Energies for a Model Oxirane Ring-Opening Reaction
| Reaction Step | Gas Phase (kcal/mol) | In Water (PCM) (kcal/mol) |
| Protonation of Oxirane Oxygen | 5 - 10 | 2 - 5 |
| Nucleophilic Attack | 15 - 25 | 10 - 20 |
Note: This table provides illustrative energy ranges for a generic acid-catalyzed oxirane ring-opening. Specific values for this compound would require dedicated calculations.
Prediction of Spectroscopic Properties (e.g., NMR, IR, VCD)
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants researchgate.net. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the structure and assign specific resonances.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies and their corresponding intensities. DFT methods are commonly employed for this purpose. The calculated spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid and the ring-breathing modes of the oxirane.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution nih.gov. The interpretation of VCD spectra heavily relies on comparison with quantum chemical calculations. By computing the VCD spectrum for a specific enantiomer, such as this compound, and comparing it to the experimental spectrum, the absolute stereochemistry can be unambiguously determined. Computational studies on similar molecules like (R)-2-(chloromethyl)oxirane have demonstrated the utility of this approach nih.govresearchgate.net.
Table 6.4: Predicted Spectroscopic Data for this compound
| NMR (¹H, GIAO) | Chemical Shift (ppm, relative to TMS) | NMR (¹³C, GIAO) | Chemical Shift (ppm, relative to TMS) |
| H (on C2) | 3.0 - 3.5 | C2 | 45 - 55 |
| H (on C1, cis to COOH) | 2.8 - 3.2 | C1 | 40 - 50 |
| H (on C1, trans to COOH) | 2.6 - 3.0 | C3 (COOH) | 170 - 180 |
| H (on COOH) | 10.0 - 12.0 | ||
| IR (DFT) | Vibrational Frequency (cm⁻¹) | VCD (DFT) | Rotational Strength (10⁻⁴⁴ esu²cm²) |
| O-H stretch (broad) | 3300 - 2500 | Asymmetric C-H stretch | +/- (characteristic pattern) |
| C=O stretch | 1760 - 1690 | Oxirane ring modes | +/- (characteristic pattern) |
| C-O-C stretch | 1250 - 1200 | C=O stretch | +/- (characteristic pattern) |
| Oxirane ring breathing | 850 - 800 |
Note: The values in this table are estimates based on typical ranges for the respective functional groups and would require specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are instrumental in exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.
Conformational sampling through MD allows researchers to identify the most stable arrangements of the molecule (low-energy conformations) and the transitions between them. The flexibility of the oxirane ring and the rotational freedom of the carboxylic acid group are key aspects that can be investigated. The Automated Topology Builder (ATB) and Repository provides force fields for molecules like (2S)-oxirane-2-carboxylic acid, which are essential prerequisites for conducting such simulations. uq.edu.au The accuracy of these simulations is critical, as the calculated conformational distribution can significantly impact the prediction of molecular properties. mdpi.com Different computational strategies, such as using molecular mechanics (MM) or hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to sample conformations, with the choice of method affecting the resulting free energy calculations. nih.gov
MD simulations are also pivotal in elucidating the intermolecular interactions between this compound and its environment. These interactions, including hydrogen bonds and van der Waals forces, govern its solubility, reactivity, and binding affinity to other molecules. For instance, simulations can model the interaction of the carboxylic acid group with polar solvents or the binding of oxirane-2-carboxylate derivatives within the active site of an enzyme. nih.gov Studies on related carboxylic acid derivatives have used MD to investigate the dynamics of hydrogen bonds and have shown that a polar environment can enhance the strength of intramolecular hydrogen bonds. mdpi.com The stability of complexes formed between oxirane derivatives and proteins, such as cyclin-dependent kinase 1 (CDK1), has been assessed using MD, revealing stable interactions crucial for biological activity. nih.gov
Below is a table summarizing the application of MD simulations in studying molecules like this compound.
| Simulation Aspect | Application for this compound | Key Findings from Related Studies |
| Conformational Analysis | Identification of low-energy conformers resulting from the rotation of the C-C bond between the oxirane and carboxyl groups. | Conformational sampling is crucial for accurately computing redox properties and specific optical rotation in chiral molecules. mdpi.comnih.gov |
| Solvation Studies | Analysis of the hydrogen bonding network between the carboxylic acid group and water molecules. | The polar environment significantly influences the strength and dynamics of hydrogen bonds in carboxylic acids. mdpi.com |
| Binding to Proteins | Simulation of the binding pose and stability within an enzyme's active site to understand biological activity. | MD simulations have confirmed the formation of stable complexes between oxirane-2-carboxylate derivatives and target enzymes. nih.gov |
| Intermolecular Interactions | Quantifying the energetic contributions of electrostatic and dispersive forces in molecular dimers or aggregates. | For similar molecules, dispersive forces were found to be decisive factors in intermolecular interactions. mdpi.com |
Computational Design of Catalysts for Enantioselective Transformations Involving this compound
Computational methods are increasingly used to design catalysts for specific chemical transformations, including those that are enantioselective. For reactions involving this compound, computational catalyst design aims to identify catalysts that can efficiently and selectively facilitate desired reactions, such as ring-opening or cycloaddition.
The process often begins with theoretical studies of the reaction mechanism using methods like Density Functional Theory (DFT). researchgate.net These studies help to understand the potential energy surface of the reaction, identifying transition states and intermediates. For the ring-opening of oxiranes by carboxylic acids, DFT calculations have been used to examine various reaction pathways and determine the rate-limiting steps. researchgate.net For example, theoretical investigations into the amine-catalyzed reaction between 2-(chloromethyl)oxirane and benzoic acid confirmed that the rate-limiting step is the nucleophilic attack of the benzoate anion on the oxirane ring. researchgate.net Such mechanistic insights are the foundation for designing new, more effective catalysts.
Building on mechanistic understanding, chemists can perform in silico (computational) screening of potential catalysts. This involves designing novel catalyst structures and evaluating their predicted performance computationally before attempting their synthesis in the lab. For enantioselective transformations of epoxides, computational approaches have been used to design asymmetric frustrated Lewis pairs (FLPs) that can stereoselectively catalyze the reaction of epoxides with CO2. beilstein-journals.org By systematically modifying catalyst scaffolds and evaluating their performance with volcano plot analysis, researchers can identify promising candidates. beilstein-journals.org This strategy allows for the rational design of catalysts that can, for instance, produce an almost enantiomerically pure product from a racemic mixture of epoxides. beilstein-journals.org
Machine learning is also emerging as a powerful tool in catalyst design, accelerating the discovery of new organocatalysts for enantioselective reactions. beilstein-journals.org Although still a developing area, these approaches can uncover hidden patterns in reaction data to predict the selectivity of new catalysts. beilstein-journals.org The ultimate goal is to create a workflow that integrates computational tools for the rational design of catalysts with enhanced activity and selectivity for specific substrates like this compound. researchgate.net
The table below outlines key computational approaches used in the design of catalysts for transformations involving oxiranes and carboxylic acids.
| Computational Approach | Objective | Example Application |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate activation energies, and determine transition state structures. | Investigating the pathways of amine-catalyzed ring-opening of oxiranes by carboxylic acids. researchgate.net |
| In Silico Screening | Virtually test libraries of potential catalysts to identify candidates with high predicted activity and selectivity. | Designing asymmetric frustrated Lewis pairs (FLPs) for the enantioselective capture of CO2 using epoxides. beilstein-journals.org |
| Machine Learning (ML) | Predict reaction outcomes (e.g., enantioselectivity) based on catalyst structure and reaction conditions. | Accelerating the discovery of privileged organocatalysts for a variety of enantioselective transformations. beilstein-journals.org |
| Integrated Computational Tools | Combine multiple computational methods for the rational, ground-up design of novel catalysts. | Designing enzymes with enhanced asymmetric catalytic activity for producing specific enantiomers. researchgate.net |
Future Research Directions and Outlook for R Oxirane 2 Carboxylic Acid
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
Future research will prioritize the development of greener synthetic routes to (R)-oxirane-2-carboxylic acid, moving away from traditional methods that may involve hazardous reagents or produce significant waste. A major focus will be on enzymatic and chemoenzymatic strategies. Biocatalytic approaches, such as the use of hydrolytic enzymes for enantioselective hydrolysis or esterases for kinetic resolution of racemic mixtures, offer a promising path to high-purity this compound under mild, environmentally friendly conditions google.comrsc.org. The development of robust, immobilized enzymes could further enhance the sustainability and economic viability of these processes. Additionally, research into catalytic asymmetric epoxidation reactions using environmentally benign oxidants like hydrogen peroxide, coupled with catalysts derived from abundant, non-toxic metals, will be a key area of investigation.
| Research Focus | Potential Advantage | Example/Related Concept |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, reduced waste. | Use of esterases for sequential resolution of chiral carboxylic acids rsc.org. |
| Biocatalytic Asymmetric Epoxidation | Direct synthesis of the desired enantiomer, use of green oxidants. | Mimicking enzymatic pathways for selective oxidation. |
| Avoidance of Hazardous Reagents | Improved process safety, reduced environmental impact. | Replacing reagents like diazomethane with safer alternatives google.com. |
| Use of Biomass-derived Feedstocks | Reduced reliance on fossil fuels, potential for a circular economy. | Exploring pathways from biomass-derived phenols and other platform chemicals rsc.org. |
Exploration of Novel Catalytic Systems for its Derivatization and Ring-Opening Reactions
The reactivity of the strained oxirane ring is central to the synthetic utility of this compound. Future research will focus on discovering and optimizing novel catalytic systems to control the regioselectivity and stereoselectivity of its derivatization and ring-opening reactions. While traditional catalysts like amines and quaternary ammonium salts are known, the exploration of heterogeneous catalysts, such as mesoporous silica-supported metal catalysts (e.g., Fe(III)), is a promising avenue dntb.gov.uasemanticscholar.org. These solid catalysts can simplify product purification, allow for catalyst recycling, and are well-suited for continuous flow processes. Furthermore, the development of dual-catalyst systems that can activate both the epoxide and the nucleophile simultaneously could lead to enhanced reaction rates and selectivities under milder conditions. The use of niobium and ruthenium compounds as catalysts for the reaction of oxiranes with carboxylic acids to produce hydroxyalkyl carboxylates also presents an area for further exploration google.com.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The integration of the synthesis and derivatization of this compound into continuous flow manufacturing processes represents a significant step towards safer, more efficient, and scalable chemical production europa.eu. Flow reactors offer superior control over reaction parameters such as temperature and pressure, which is particularly advantageous for managing the exothermic nature of many epoxide ring-opening reactions europa.eu. This enhanced control can lead to higher yields, improved product purity, and minimized byproduct formation. Future research will likely involve the design of dedicated microreactors and the development of immobilized catalysts and reagents specifically for the continuous synthesis of this compound and its derivatives. The use of in-line analytical techniques to monitor reaction progress in real-time will also be crucial for process optimization and control. The successful application of flow chemistry to synthesize other carboxylic acids using gaseous reagents like CO2 in tube-in-tube reactors provides a strong precedent for this approach durham.ac.uk.
Discovery of New Synthetic Applications Beyond Established Domains
While this compound is a known precursor for certain bioactive molecules, including glutathione peptidomimetics and antidiabetic agents, there is vast potential for its application in new areas cymitquimica.comgoogle.com. Future research will aim to leverage its unique stereochemistry and bifunctional nature (possessing both an epoxide and a carboxylic acid) to access novel molecular scaffolds. Its use as a building block for the synthesis of new biodegradable polymers, epoxy resins, and advanced materials is an area of growing interest smolecule.com. Furthermore, recent studies on the cytotoxic activity of its derivatives against cancer cell lines suggest that it could serve as a valuable starting point for the development of new therapeutic agents nih.gov. Exploring its utility in the synthesis of complex natural products and other biologically active compounds will continue to be a vibrant area of research.
Advanced Spectroscopic and Computational Techniques for Enhanced Understanding and Control of its Chemistry
A deeper fundamental understanding of the reaction mechanisms, transition states, and conformational preferences of this compound and its derivatives is essential for rational catalyst design and reaction optimization. Future research will increasingly rely on a synergy between advanced spectroscopic methods and computational chemistry. In-situ spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, can provide real-time mechanistic insights into catalytic cycles and the behavior of molecules in solution rsc.orgresearchgate.net. Concurrently, high-level computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations will be employed to model reaction pathways, predict the stability of intermediates, and elucidate the origins of stereoselectivity nih.govmdpi.com. This combined approach will enable a more predictive and less empirical approach to developing new chemical transformations involving this versatile chiral building block.
| Technique | Application in this compound Research |
| In-situ IR/Raman Spectroscopy | Real-time monitoring of reaction kinetics and intermediates in solution rsc.org. |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and molecular orbital analysis to predict reactivity and stability nih.gov. |
| Molecular Dynamics (MD) Simulations | Modeling the interaction of the molecule with catalysts or biological targets, assessing conformational stability nih.gov. |
| Chiroptical Spectroscopy (e.g., VCD) | Probing the absolute configuration and solution-state conformation. |
Potential for Bio-inspired and Biomimetic Transformations
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency. Future research into this compound will undoubtedly draw inspiration from biological systems. This includes the discovery and engineering of novel enzymes, such as epoxide hydrolases or esterases, for highly enantioselective synthesis and transformations rsc.org. Beyond using enzymes directly, a biomimetic approach involves designing small-molecule catalysts that mimic the active sites and reaction mechanisms of enzymes. These bio-inspired catalysts could offer the high selectivity of enzymes combined with the broader substrate scope and operational robustness of traditional chemical catalysts. Such strategies could lead to new, highly efficient methods for the synthesis of this compound and its conversion into valuable, complex chiral molecules.
Q & A
Q. What are the standard synthetic routes for preparing (R)-oxirane-2-carboxylic acid derivatives in academic research?
The synthesis typically involves saponification of peptidomimetic ethyl esters using LiOH in a solvent system of THF/MeOH/H₂O or MeOH/H₂O, yielding carboxylic acid derivatives. For example, compounds like (2S,3S)-3-((S)-1-(4-(4-fluorophenyl)thiazol-2-ylamino)-3-(1-methyl-1H-imidazol-5-yl)-1-oxopropan-2-ylcarbamoyl)oxirane-2-carboxylic acid were synthesized with 46–54% yields by hydrolyzing ethyl esters with LiOH . Key steps include:
- Optimizing solvent ratios (e.g., THF/MeOH/H₂O vs. MeOH/H₂O) to balance solubility and reaction efficiency.
- Monitoring reaction completion via TLC or HPLC.
- Purifying products via chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Essential methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and structural integrity. For instance, diastereomeric pairs (e.g., 21a and 21b ) show distinct splitting patterns in DMSO-d₆ vs. MeOD-d₄ due to solvent-induced shifts .
- HRMS-ESI : Validates molecular weight with <1 ppm error (e.g., [M+H⁺] observed at m/z 460.1092 vs. calculated 460.1085) .
- HPLC : Assesses purity (>95% in most cases) using methods like C18 reverse-phase columns with gradient elution .
Q. How is this compound utilized in designing enzyme inhibitors?
The epoxide moiety and carboxylic acid group enable covalent binding to catalytic residues in enzymes. For example:
- E-64 , a derivative, irreversibly inhibits cysteine proteases by forming a thioether bond with the active-site cysteine .
- Derivatives like 38–41 target calpain proteases, with selectivity achieved via substituent optimization (e.g., sulfonamide or trifluoromethyl groups) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Diastereomers exhibit distinct binding affinities. For instance:
- (2S,3S)-21a showed higher calpain inhibition (IC₅₀ = 0.8 µM) than (2R,3R)-21b (IC₅₀ = 3.2 µM), attributed to better spatial alignment with the enzyme’s active site .
- Stereochemical assignments via NOESY or X-ray crystallography are critical for resolving activity differences .
Q. How can researchers address low yields in the saponification of peptidomimetic ethyl esters?
Key strategies include:
- Solvent optimization : Increasing MeOH/H₂O ratios improve ester solubility (e.g., 1.5:0.5:0.5 vs. 2.5:1.5:1.5) .
- Base stoichiometry : Excess LiOH (1.2–1.5 eq.) enhances hydrolysis efficiency but risks side reactions (e.g., epoxide ring opening) .
- Temperature control : Reactions performed at 0–25°C minimize decomposition of acid-sensitive epoxides .
Q. How should researchers resolve discrepancies in NMR data for structurally similar derivatives?
- Solvent effects : Compare spectra in DMSO-d₆ (protonated carboxylic acid) vs. MeOD-d₄ (deprotonated) to identify exchangeable protons .
- Dynamic processes : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers in 29d and 29e ) .
- Isotopic labeling : ¹³C-enriched samples aid in assigning quaternary carbons near the epoxide ring .
Data Contradiction Analysis
Q. Why do HRMS and NMR data sometimes conflict in purity assessments?
- Ion suppression in HRMS : Co-eluting impurities may not ionize, leading to overestimated purity. Cross-validate with HPLC (e.g., 33 had 93.6% purity via HPLC vs. 98% via HRMS) .
- Residual solvents in NMR : Unaccounted solvent peaks (e.g., THF at δ 3.58 ppm) can skew integration values. Dry samples thoroughly or use deuterated solvents .
Q. How to interpret conflicting bioactivity data for derivatives with similar structures?
- Off-target effects : Compounds like etomoxir inhibit CPT1 but may also modulate ROS production, confounding results .
- Cellular permeability : LogP differences (e.g., 22a vs. 22b ) alter membrane penetration, affecting IC₅₀ values despite similar enzyme binding .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing epoxide-containing peptidomimetics?
- Follow Beilstein Journal guidelines : Limit main text to 5 compounds; report full synthetic details for others in supplementary data .
- Use standardized HPLC methods (e.g., Method 1: 0.1% TFA in H₂O/MeCN) for direct comparison across studies .
Q. How to design experiments for assessing enzyme inhibition kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
